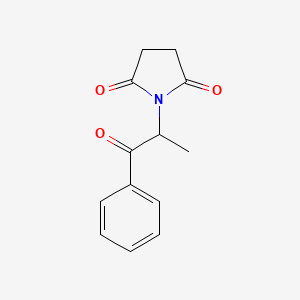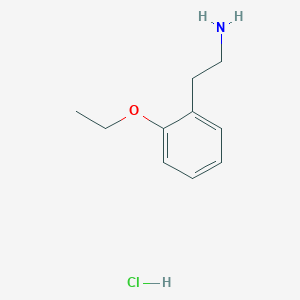
2-Chloro-5-(4-isopropoxybenzoyl)pyridine
説明
2-Chloro-5-(4-isopropoxybenzoyl)pyridine is a chemical compound with a complex structure. The molecule contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, which contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 1 aromatic ether, and 1 Pyridine .科学的研究の応用
Chemical Synthesis and Properties
2-Chloro-5-(4-isopropoxybenzoyl)pyridine is explored in the realm of chemical synthesis for its potential in forming complex organic compounds. Research highlights the fascinating variability in the chemistry of pyridine derivatives, emphasizing their preparation procedures, properties, and their role in forming complex compounds with diverse spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). This compound's structural nuances contribute significantly to the development of materials with unique chemical and physical properties.
Catalysis and Organic Reactions
The compound's utility extends into catalysis and organic reactions, where its structural framework is instrumental in synthesizing biologically relevant scaffolds. For instance, pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries, leverage derivatives like this compound for their synthesis. The review of synthetic pathways for such scaffolds underscores the compound's versatility in utilizing diverse catalysts for the development of biologically active molecules (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Significance
Moreover, the biological and medicinal significance of pyridine derivatives, including this compound, is underscored by their inclusion in the synthesis of compounds with potential health applications. For example, the review on the health effects of certain chemicals highlights the importance of understanding the interactions between such pyridine derivatives and biological targets, which could pave the way for novel therapeutic agents (Lewandowski, Kalinowska, & Lewandowska, 2005).
Environmental and Health Considerations
It is also crucial to consider the environmental and health implications of chemicals structurally related to this compound. Studies focusing on compounds like parabens, which share some structural similarities, shed light on the need for comprehensive assessments of such chemicals' fate, behavior, and potential impacts in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
The safety data sheet for related compounds such as chloropyridines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed or in contact with skin .
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10(2)19-13-6-3-11(4-7-13)15(18)12-5-8-14(16)17-9-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXABLKYEZGHTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198564 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-59-0 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



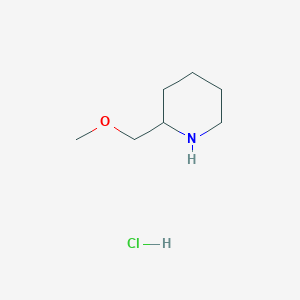
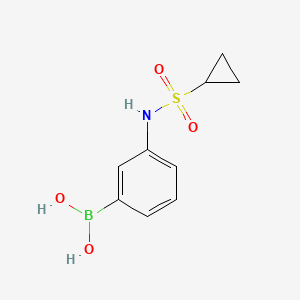
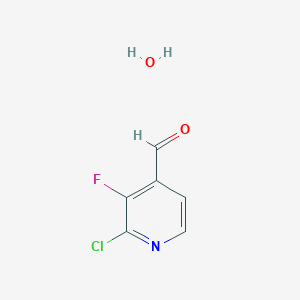



![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)


